molecular formula C22H26O6 B4081322 ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate

ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate

Cat. No. B4081322
M. Wt: 386.4 g/mol
InChI Key: CPTLPVIBFBVMNO-UHFFFAOYSA-N
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Description

Ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of coumarin derivatives and has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins that are responsible for inflammation. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
Ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate has been found to exhibit several biochemical and physiological effects. It has been reported to have antioxidant properties, which help in reducing oxidative stress and preventing cellular damage. It has also been found to have anti-inflammatory properties, which help in reducing inflammation and pain. Additionally, it has been found to have anticancer properties, which help in inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate in lab experiments is its potential applications in various fields of research such as medicine, biochemistry, and pharmacology. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and studied.

Future Directions

Several future directions can be explored in the field of scientific research using ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate. One of the directions is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential applications in the treatment of cancer and other diseases. Furthermore, the synthesis method can be optimized for higher yields and purity, and the toxicity and side effects can be studied in more detail.

Scientific Research Applications

Ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate has been found to exhibit several potential applications in scientific research. It has been reported to have antioxidant, anti-inflammatory, and anticancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-4-26-20(24)12-10-16-13(2)15-9-11-18(14(3)21(15)28-22(16)25)27-19-8-6-5-7-17(19)23/h9,11,19H,4-8,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTLPVIBFBVMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC3CCCCC3=O)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate
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ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate
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ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate
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ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate
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ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate
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ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate

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